![molecular formula C9H7F3N2O3 B14845497 6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid is a heterocyclic compound that contains a trifluoromethyl group, a pyrido[2,3-B][1,4]oxazine ring system, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid typically involves the construction of the pyrido[2,3-B][1,4]oxazine ring system followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazine ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution. The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor or by hydrolysis of an ester intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the ring system.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as trifluoromethyl iodide, trifluoromethyl sulfonates, and various nucleophiles or electrophiles can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group can impart unique physical and chemical properties, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
Chemical Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or through electrostatic interactions. The oxazine ring system can also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine: This compound shares the same oxazine ring system but has an iodine substituent instead of a trifluoromethyl group.
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide: This compound contains a similar trifluoromethyl group and carboxamide functionality but has a different ring system.
Uniqueness
6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid is unique due to the combination of its trifluoromethyl group, oxazine ring system, and carboxylic acid functionality. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7F3N2O3 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)6-2-1-4-7(14-6)17-3-5(13-4)8(15)16/h1-2,5,13H,3H2,(H,15,16) |
InChI Key |
AIKKAUNEEIJHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)N=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


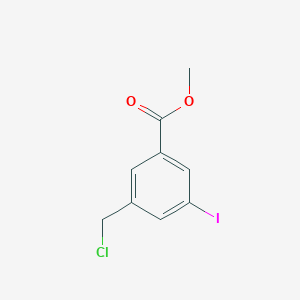
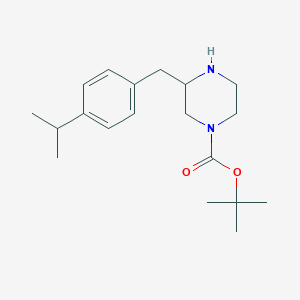
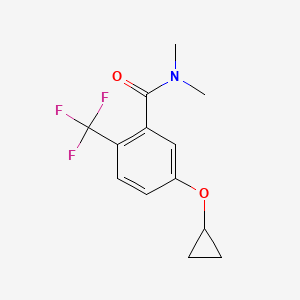
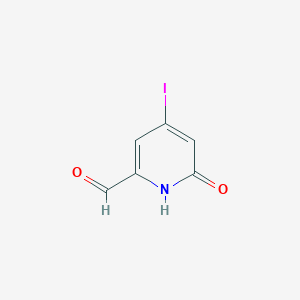
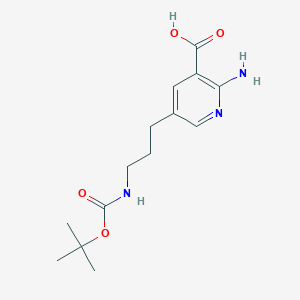
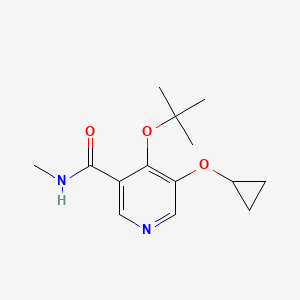
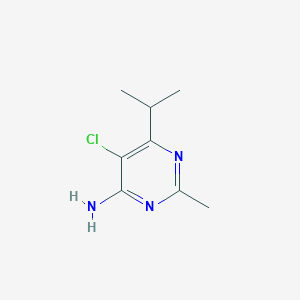
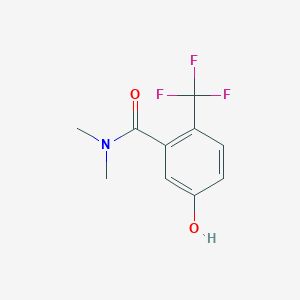
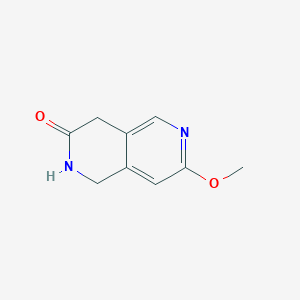

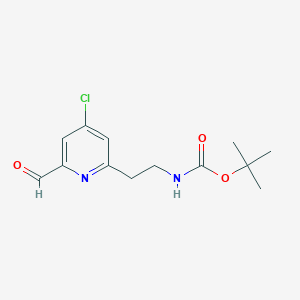
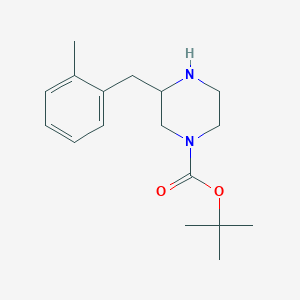
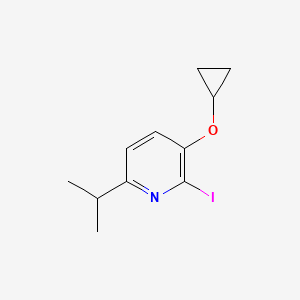
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
